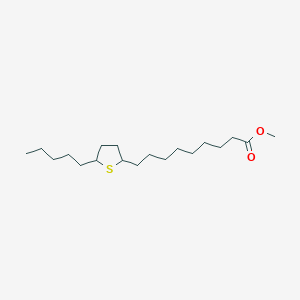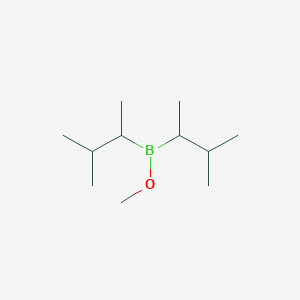
Borinic acid, bis(1,2-dimethylpropyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Borinic acid, bis(1,2-dimethylpropyl)-, methyl ester: is a chemical compound known for its unique structure and properties It is a derivative of borinic acid, where the hydrogen atoms are replaced by bis(1,2-dimethylpropyl) and methyl ester groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of borinic acid, bis(1,2-dimethylpropyl)-, methyl ester typically involves the reaction of borinic acid with 1,2-dimethylpropyl groups and methyl ester under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and distillation to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: Borinic acid, bis(1,2-dimethylpropyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes or other reduced boron compounds.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted borinic acid derivatives.
科学的研究の応用
Chemistry: In chemistry, borinic acid, bis(1,2-dimethylpropyl)-, methyl ester is used as a reagent in organic synthesis. It can be employed in the formation of carbon-boron bonds, which are crucial in the synthesis of various organic compounds.
Medicine: In medicine, borinic acid derivatives are explored for their potential therapeutic properties, including their use as enzyme inhibitors or in drug delivery systems.
Industry: Industrially, this compound can be used in the production of advanced materials, such as boron-containing polymers or as a catalyst in various chemical processes.
作用機序
The mechanism of action of borinic acid, bis(1,2-dimethylpropyl)-, methyl ester involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved may include the formation of boron-oxygen or boron-nitrogen bonds, which can alter the chemical properties of the target molecules.
類似化合物との比較
- Borinic acid, bis(2-methylpropyl)-, methyl ester
- Borinic acid, bis(1,2-dimethylpropyl)-, ethyl ester
- Borinic acid, bis(1,2-dimethylpropyl)-, propyl ester
Comparison: Compared to similar compounds, borinic acid, bis(1,2-dimethylpropyl)-, methyl ester is unique due to its specific ester group, which influences its reactivity and applications. The presence of the methyl ester group can enhance its solubility and stability, making it more suitable for certain applications in organic synthesis and industrial processes.
特性
CAS番号 |
43209-69-4 |
|---|---|
分子式 |
C11H25BO |
分子量 |
184.13 g/mol |
IUPAC名 |
methoxy-bis(3-methylbutan-2-yl)borane |
InChI |
InChI=1S/C11H25BO/c1-8(2)10(5)12(13-7)11(6)9(3)4/h8-11H,1-7H3 |
InChIキー |
LUXPOBRTCQPULX-UHFFFAOYSA-N |
正規SMILES |
B(C(C)C(C)C)(C(C)C(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


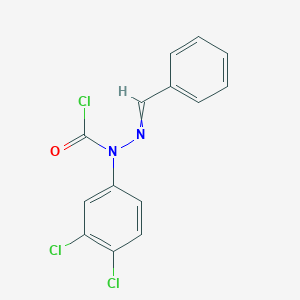


![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
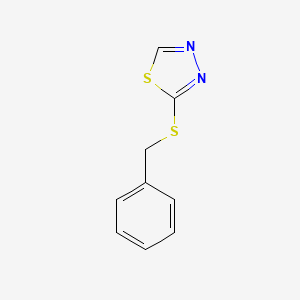
![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)
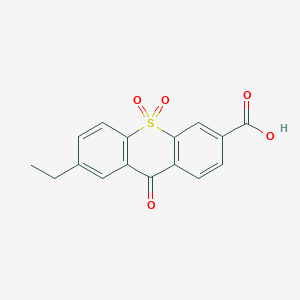
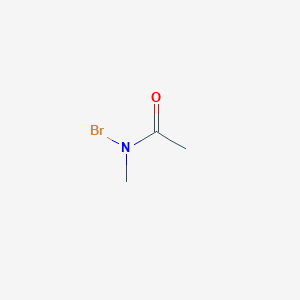

![2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B14655913.png)
![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)


